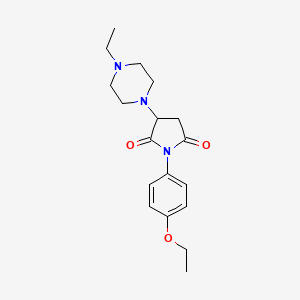![molecular formula C22H18N4O5S B3929387 N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3929387.png)
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
Vue d'ensemble
Description
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation and immune response. This compound 11-7082 has also been shown to inhibit the activity of other proteins involved in inflammation and cancer, including STAT3 and AKT.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to sites of inflammation. This compound 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, it has been shown to inhibit the replication of certain viruses, including HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide 11-7082 is its specificity for NF-κB inhibition, which allows for the study of NF-κB signaling pathways without affecting other cellular processes. However, this compound 11-7082 has been shown to have off-target effects on other proteins involved in inflammation and cancer, which can complicate the interpretation of results. Another limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
For the study of N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide 11-7082 include the development of more potent and selective inhibitors of NF-κB signaling, as well as the investigation of its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In addition, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound 11-7082 in vivo.
Applications De Recherche Scientifique
N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This compound 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been shown to have anti-viral properties by inhibiting the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propriétés
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-31-19-12-7-15(13-18(19)26(29)30)21(28)25-22(32)24-17-10-8-16(9-11-17)23-20(27)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,27)(H2,24,25,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNSLSUHOMFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)

![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929322.png)
![3-bromo-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929328.png)
![2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3929342.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B3929345.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide](/img/structure/B3929352.png)
![10-acetyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929363.png)
![2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3929374.png)
![2-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929383.png)
![N-[2-(phenylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3929385.png)
![4-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929393.png)